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molecular formula C10H8N2O2S2Zn B1228505 Pyrithione zinc

Pyrithione zinc

Cat. No. B1228505
M. Wt: 317.7 g/mol
InChI Key: PICXIOQBANWBIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06017936

Procedure details

In another aspect, the present invention relates to a method for producing submicron-sized particles of zinc pyrithione comprising reacting a pyrithione or a water-soluble salt of pyrithione and a water-soluble zinc salt selected from the group consisting of zinc sulfate, zinc chloride, zinc acetate, and combinations thereof, in a turbulent flow reactor generating pulverizing forces, the turbulent flow reactor maintained at a pressure of from about 18,000 psi to about 23,000 psi and a temperature of from about 0° C. to about 23° C., the reaction producing submicron-sized particles of zinc pyrithione.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
zinc sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][N+:4]([O-:8])=[C:5]([SH:7])[CH:6]=1.S([O-])([O-])(=O)=O.[Zn+2:14].[Cl-].[Zn+2].[Cl-].C([O-])(=O)C.[Zn+2].C([O-])(=O)C>O>[CH:1]1[CH:2]=[CH:3][N:4]([O-:8])[C:5](=[S:7])[CH:6]=1.[CH:1]1[CH:2]=[CH:3][N:4]([O-:8])[C:5](=[S:7])[CH:6]=1.[Zn+2:14] |f:1.2,3.4.5,6.7.8,10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=C[N+](=C(C1)S)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=C[N+](=C(C1)S)[O-]
Step Three
Name
zinc sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Zn+2]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Zn+2].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in a turbulent flow reactor generating pulverizing
TEMPERATURE
Type
TEMPERATURE
Details
forces, the turbulent flow reactor maintained at a pressure of from about 18,000 psi to about 23,000 psi

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=S)N(C=C1)[O-].C1=CC(=S)N(C=C1)[O-].[Zn+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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